
5-(Trifluoromethoxy)-1H-indole
Descripción general
Descripción
5-(Trifluoromethoxy)-1H-indole is a chemical compound that belongs to the class of organic compounds known as trifluoromethoxybenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethoxy groups . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethoxy)-1H-indole and related compounds has been characterized by various spectroscopic methods, revealing details about their conformation and stability . For instance, the crystal structure of related compounds provides insights into the spatial arrangement and potential reactivity of 5-(Trifluoromethoxy)-1H-indole derivatives .Chemical Reactions Analysis
5-(Trifluoromethoxy)-1H-indole participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent. The compound’s reactivity towards hydrogen isotopes, for example, showcases its potential in synthesizing labeled compounds for research applications.Physical And Chemical Properties Analysis
The physical properties of 5-(Trifluoromethoxy)-1H-indole include a density of 1.4±0.1 g/cm3, boiling point of 303.9±42.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 44.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Molecular and Crystal Structure
- 5-(Trifluoromethoxy)isatin, a derivative of 5-(Trifluoromethoxy)-1H-indole, exhibits unique crystal structures with intermolecular hydrogen bonds and π–π stacking interactions (Schutte et al., 2012).
- The molecular and crystal structures of various 5-trifluoromethoxy-1H-indole-2,3-dione derivatives demonstrate strong N—H···O hydrogen bonding and π⋯π interactions, contributing to the formation of three-dimensional frameworks (Kaynak et al., 2013).
Chemical Synthesis and Modifications
- Novel synthetic strategies have been developed for trifluoromethyl- and trifluoromethoxy-substituted arenes, valuable as building blocks for biologically active molecules (Leconte & Ruzziconi, 2002).
- Indole-chalcones and their derivatives, including trifluoromethoxy-substituted compounds, are synthesized for potential applications in organic chemistry and bioactive molecule development (Mphahlele & Maluleka, 2016).
Biological Activity and Drug Design
- Quantitative structure-activity relationship (QSAR) studies have been conducted on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives, revealing insights into their anti-tubercular properties (Shahlaei et al., 2009).
- Synthesis and evaluation of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives have shown promising antituberculosis activity, highlighting their potential in therapeutic applications (Güzel et al., 2008).
Photoreactive Applications
- Photoreactive (3-trifluoromethyl)diazirinyl indole derivatives synthesized from 5- and 6-trifluoroacetylindoles offer potential applications in bioactive molecule synthesis and photoaffinity labeling [(Murai et al., 2012)](https://consensus.app/papers/synthesis-3trifluoromethyldiazirinyl-derivatives-murai/126e6a0ae9d85f9888ea4cd60b6b9dc7/?utm_source=chatgpt).
Molecular Docking and Computational Studies
- Novel indole derivatives, including those with trifluoromethoxy groups, have been synthesized and evaluated through molecular docking studies, indicating their potential in antimicrobial activities (Rajaraman et al., 2017).
- Density functional theory (DFT) studies on compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole provide insights into their electronic structures and intermolecular interactions (Barakat et al., 2017).
Innovative Synthetic Methods and Chemical Properties
- Methods for the synthesis of various biologically active indole derivatives, including those with trifluoromethoxy groups, have been developed, highlighting the versatility of indoles in organic synthesis (Taber & Tirunahari, 2011).
- Dearomative cycloaddition of 1H-indoles, potentially including trifluoromethoxy-substituted indoles, allows for the synthesis of unique heterocyclic compounds, contributing to the diversity of indole-based chemical syntheses (Chen et al., 2021).
Applications in Catalysis and Synthesis
- Boron trifluoride-catalyzed amidoalkylation of indole derivatives, including those with trifluoromethoxy groups, demonstrates the potential for new catalytic methods in synthesizing biologically active indoles (Sviridova et al., 2020).
Safety And Hazards
5-(Trifluoromethoxy)-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
5-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYXWSODSCHHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591982 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-1H-indole | |
CAS RN |
262593-63-5 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 5-(Trifluoromethoxy)-1H-indole and how are these confirmed?
A1: 5-(Trifluoromethoxy)-1H-indole-2,3-dione, also known as 5-(Trifluoromethoxy)isatin, has the molecular formula C9H4F3NO3. [] Crystallographic analysis reveals that it crystallizes with two molecules in the asymmetric unit, forming layers via intermolecular N—H⋯O hydrogen bonds. [] The near planarity of the isatin ring systems is notable. [] Various spectroscopic techniques like UV, IR, 1H NMR, HSQC-2D, and MS are employed to confirm the structure and identify different isomers of its derivatives. []
Q2: How does the structure of 5-(Trifluoromethoxy)-1H-indole derivatives influence their biological activity?
A2: Research indicates a strong structure-activity relationship for 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives. [] Different substituents on the thiosemicarbazone moiety significantly affect the compound's cytotoxicity and selectivity towards various cancer cell lines. For instance, the 4-bromophenyl substituted derivative (compound I) exhibits significant selectivity for lymphoma cells, particularly P3HR1 and its vincristine-resistant subline. [] This highlights the potential of targeted structural modifications in optimizing the anticancer activity of this compound class.
Q3: What is the mechanism of action of 5-(Trifluoromethoxy)-1H-indole derivatives against cancer cells?
A3: While the precise mechanism is still under investigation, preliminary studies suggest that 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives induce apoptosis in cancer cells. [] This is supported by observations of increased caspase-3 activity in lymphoma cells treated with these compounds. [] Further research is needed to fully elucidate the specific pathways and molecular targets involved in their cytotoxic activity.
Q4: What are the potential advantages of 5-(Trifluoromethoxy)-1H-indole derivatives as anticancer agents?
A4: 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives demonstrate potent cytotoxic effects against various lymphoma and leukemia cell lines at submicromolar concentrations. [] Importantly, some derivatives show selectivity towards cancer cells over normal cells, indicating a potential for reduced systemic toxicity. [] This, coupled with their ability to overcome vincristine resistance in certain cell lines, makes them promising candidates for further development as anticancer therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

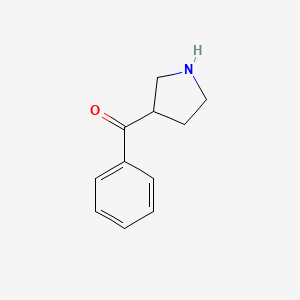
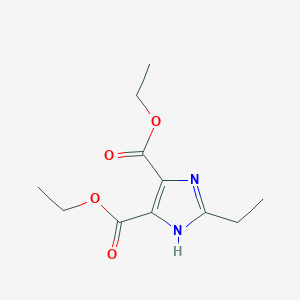
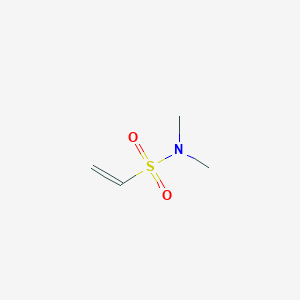
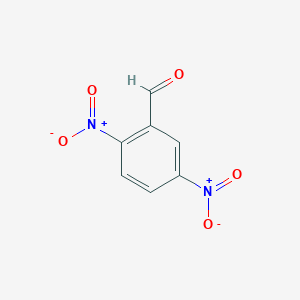


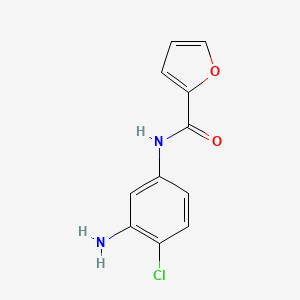

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)



![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)
